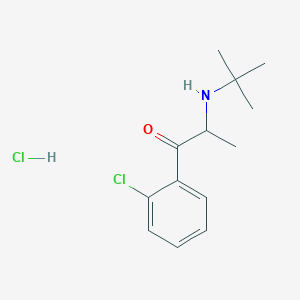

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride

Vue d'ensemble

Description

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride is a chemical compound with a complex structure that includes a tert-butylamino group, a chlorophenyl group, and a propanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-chlorophenylpropanone: This can be achieved through the Friedel-Crafts acylation of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Amination: The 2-chlorophenylpropanone is then reacted with tert-butylamine under basic conditions to introduce the tert-butylamino group.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Formation of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one.

Reduction: Formation of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-ol.

Substitution: Formation of substituted chlorophenyl derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride span across several domains:

Pharmaceutical Research

- Antidepressant Properties : Primarily used in the treatment of major depressive disorder (MDD). It functions as a norepinephrine-dopamine reuptake inhibitor, enhancing neurotransmitter levels in the brain, which is crucial for mood regulation.

- Potential for Other Conditions : Investigated for its efficacy in treating attention deficit hyperactivity disorder (ADHD), anxiety disorders, and as an aid in smoking cessation.

Chemical Synthesis

- Serves as an intermediate in the production of various pharmaceutical compounds, facilitating the synthesis of more complex organic molecules.

Biological Studies

- Explored for its interaction with neurotransmitter systems, particularly dopamine and norepinephrine pathways. Studies indicate that it may enhance dopaminergic activity, which is essential for its antidepressant effects.

- Investigated for potential appetite-suppressing effects, making it a candidate for weight management therapies.

Industrial Applications

- Utilized in the production of specialty chemicals and materials due to its unique chemical structure and properties.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of bupropion hydrochloride:

- A clinical trial published by the National Institutes of Health highlighted its effectiveness in treating MDD, demonstrating significant improvements compared to placebo groups over a 12-week period.

- Research conducted by Mayo Clinic indicated that patients using bupropion experienced fewer side effects compared to traditional SSRIs (selective serotonin reuptake inhibitors), particularly regarding sexual dysfunction and weight gain.

Mécanisme D'action

The mechanism of action of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Tert-butylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride

- 2-(Tert-butylamino)-1-(2-bromophenyl)propan-1-one hydrochloride

- 2-(Tert-butylamino)-1-(2-methylphenyl)propan-1-one hydrochloride

Uniqueness

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it valuable for various research and industrial applications.

Activité Biologique

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride, commonly referred to as a compound in the class of new psychoactive substances (NPS), has garnered attention for its biological activities, particularly in the context of its potential as a stimulant and its interaction with neurotransmitter systems. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18ClN

- Molecular Weight : 240.75 g/mol

- CAS Number : Not explicitly listed but related to similar compounds in the NPS category.

The compound features a tert-butyl amino group and a chlorophenyl moiety, which contribute to its biological activity and interaction with various receptors.

The primary mechanism of action for this compound involves the modulation of neurotransmitter systems, particularly norepinephrine and dopamine. As a norepinephrine-dopamine reuptake inhibitor (NDRI), it is hypothesized to enhance the availability of these neurotransmitters in the synaptic cleft, thereby potentially improving mood and cognitive function.

Pharmacological Effects

Research indicates that compounds in this class exhibit several pharmacological effects:

- Stimulant Activity : Similar to other NDRIs, it may produce stimulant effects, including increased energy and alertness.

- Antidepressant Properties : Preliminary studies suggest potential antidepressant effects due to its ability to increase norepinephrine and dopamine levels.

- Psychoactive Effects : As an NPS, it may lead to euphoria and heightened sensory perception, which are common effects associated with stimulants.

Comparative Analysis with Similar Compounds

| Compound Name | Class | Primary Action | Key Findings |

|---|---|---|---|

| Bupropion | NDRI | Antidepressant | Effective in treating major depressive disorder; acts on dopamine and norepinephrine. |

| Methylphenidate | Stimulant | ADHD Treatment | Inhibits reuptake of dopamine and norepinephrine; widely studied for attention deficit disorders. |

| 4-Methylmethcathinone (4-MMC) | Stimulant | Recreational Use | Associated with significant abuse potential; acts similarly on dopamine pathways. |

Case Study 1: Recreational Use and Health Risks

A study published in 2024 highlighted the recreational use of this compound among young adults. Users reported experiences of euphoria but also noted adverse effects such as anxiety and increased heart rate. The study emphasized the need for further research into the long-term health impacts of such substances.

Case Study 2: Clinical Observations

In clinical settings, patients administered similar compounds have shown varying responses based on genetic polymorphisms affecting drug metabolism. Variations in cytochrome P450 enzymes can lead to differences in plasma concentrations, influencing both efficacy and safety profiles.

Recent Studies

Recent literature reviews have focused on the structural analogs of this compound, revealing insights into their binding affinities at various receptor sites. These studies indicate that modifications in chemical structure can significantly alter biological activity.

Key Findings Include:

- Binding Affinity : Variants show differing affinities for dopamine D2 receptors, which may correlate with their stimulant effects.

- Side Effects Profile : Common side effects include insomnia, anxiety, and cardiovascular strain, necessitating careful monitoring during use.

Propriétés

IUPAC Name |

2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-7-5-6-8-11(10)14;/h5-9,15H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZQPDKRPYOMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1Cl)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388713 | |

| Record name | 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049718-57-1 | |

| Record name | 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.